molecular formula C15H24O2 B018340 Hernandulcin CAS No. 95602-94-1

Hernandulcin

Cat. No. B018340
CAS RN: 95602-94-1
M. Wt: 236.35 g/mol
InChI Key: HYQNKKAJVPMBDR-HIFRSBDPSA-N
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Description

Hernandulcin is a bisabolane type of sesquiterpene which is 1000 times sweeter than sucrose . It is derived from the chiefly Mexican and South American plant Lippia dulcis . The plant was described as remarkably sweet by Spanish physician Francisco Hernández in the 1570s .


Synthesis Analysis

The first stereoselective synthesis of lippidulcines A, B, and C has been accomplished starting from (+)-hernandulcin . The key steps of this synthesis are based on a modified version of the Kornblum–DeLaMare rearrangement, and on a highly regioselective and stereoselective ketone reduction with the MeCBS reagent .


Molecular Structure Analysis

Hernandulcin is a sesquiterpene with the molecular formula C15H24O2 . By slightly modifying the compound, researchers have identified the three parts of the chemical structure that produced the intense sweet taste—the carbonyl group, the hydroxyl group, and the hydrophobic side chain .


Chemical Reactions Analysis

The key steps of hernandulcin synthesis are based on a modified version of the Kornblum–DeLaMare rearrangement, and on a highly regioselective and stereoselective ketone reduction with the MeCBS reagent .


Physical And Chemical Properties Analysis

Hernandulcin has a molecular formula of C15H24O2 and a molecular weight of 236 g/mol . It is 1000–1500 times sweeter than sucrose . Its melting point is 140 °C, with degradation occurring above 199 °C .

Scientific Research Applications

  • Sweetener and Chemical Research Applications : Hernandulcin is primarily known as a sweetener. The synthesis of its stereoisomers has applications in chemical research (Mori & Katō, 1986). The synthesis of (+)-hernandulcin and (+)-epihernandulcin helps in studying the structure and function of natural products (Kim, Lim, & Cheon, 2003).

  • Source for Pharmaceuticals and Cosmetics : Hernandulcin, found in Lippia dulcis, can be used in the pharmaceutical and cosmetic industries due to its sweet sesquiterpene properties (Sauerwein, Flores, Yamazaki, & Shimomura, 1991).

  • Enhanced Sweetness Properties : Hernandulcin and other sweet-tasting plant-derived compounds may be chemically synthesized or semi-synthetically modified to produce substances with enhanced sweetness properties (Kinghorn & Soejarto, 2002).

  • Sugar Substitute : Its safety and low caloric potential make hernandulcin a promising sugar substitute (Attia, Kim, & Ro, 2012).

  • Antibacterial Activity : Hernandulcin shows moderate antibacterial activity against various bacteria and has weak toxicity against some gut microbiota (Villa‐Ruano et al., 2021).

  • Medical Applications : It has potential medical applications, including the treatment of coughs and bronchitis (Compadre, Robbins, & Kinghorn, 1986).

  • Synthesis Research : Hernandulcin serves as a key intermediate in its own synthesis (Zukerman-Schpector et al., 1996).

  • Sweetness Mechanism : Research on hernandulcin also explores its mechanism of sweetness and its interaction with sweetness receptors (Compadre et al., 1988).

properties

IUPAC Name

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNKKAJVPMBDR-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905099
Record name Hernandulcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hernandulcin

CAS RN

95602-94-1
Record name (+)-Hernandulcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95602-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandulcin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandulcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDULCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
609
Citations
CM Compadre, RA Hussain… - Journal of Agricultural …, 1987 - ACS Publications
… with hernandulcin, has been published elsewhere (Compadre et al., 1986). In this paper, we detail the isolation of hernandulcin from L. dulcís and elaborate on its chromatographic and …
Number of citations: 58 pubs.acs.org
N Villa‐Ruano, CJ Castro‐Juárez… - Chemistry & …, 2021 - Wiley Online Library
Hernandulcin (HE) is a non‐caloric sweetener synthesized by the Mexican medicinal plant Phyla scaberrima. Herein we present the results of HE production through cell suspensions …
Number of citations: 2 onlinelibrary.wiley.com
M Sauerwein, T Yamazaki, K Shimomura - Plant Cell Reports, 1991 - Springer
… The green hairy roots produced the sweet sesquiterpene hernandulcin (ca. 0.25 mg/g dry wt) … The growth and hernandulcin production in the hairy root cultures were influenced by the …
Number of citations: 114 link.springer.com
FA Souto-Bachiller, MD Jesus-echevarria… - Natural Product …, 1996 - Taylor & Francis
Trying to locate in Puerto Rico genetically competent populations of Lippia dulcis Trevir (Verbenaceae), the source of the intensely sweet sesquiterpenoid (+)-hernandulcin, we have …
Number of citations: 14 www.tandfonline.com
MG Rigamonti, FG Gatti - Beilstein Journal of Organic …, 2015 - beilstein-journals.org
The first stereoselective synthesis of lippidulcines A, B and C has been accomplished starting from (+)-hernandulcin, which has been prepared on a multigram scale. The previously …
Number of citations: 13 www.beilstein-journals.org
PF de Oliveira, RAF Machado, A Bolzan… - The Journal of …, 2012 - Elsevier
… of its mass spectrum with that of a hernandulcin standard. High performance liquid … the hernandulcin in the extracts obtained by supercritical fluid extraction. Since a hernandulcin …
Number of citations: 33 www.sciencedirect.com
M Sauerwein, HE Flores, T Yamazaki, K Shimomura - Plant cell reports, 1991 - Springer
… - 5 months produced a high level of hernandulcin (0.4 % dry wt), we discuss the possible use of L. dulcis shoot cultures to obtain hernandulcin in an amount appropriate for human diet. …
Number of citations: 44 link.springer.com
JH Kim, HJ Lim, SH Cheon - Tetrahedron, 2003 - Elsevier
… hernandulcin, consistent with Shallenberger's model for sweet substances. (±)-Hernandulcin … The structure of hernandulcin, bisabolane sesquiterpene, was determined by NMR studies …
Number of citations: 28 www.sciencedirect.com
CM Compadre, JM Pezzuto, AD Kinghorn, SK Kamath - Science, 1985 - science.org
… a candidate for fractionation studies, and hernandulcin, a sesquiterpene, was isolated and … Hernandulcin was nontoxic when administered orally to mice, and it did not induce bacterial …
Number of citations: 138 www.science.org
HJ Yang, HJ Kim, Y Whang, JK Choi… - Natural Product …, 1999 - koreascience.kr
… were screened for their ability to transform (+)-hernandulcin to more polar metabolites. Scale-up fermentation … (+)-Hernandulcin used in this work was kindly provided by Dr. A. Douglas. …
Number of citations: 2 koreascience.kr

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